Methyl 2-cyclobutylbenzoate
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Overview
Description
Methyl 2-cyclobutylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a cyclobutyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyclobutylbenzoate can be synthesized through the esterification of 2-cyclobutylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the esterification reaction followed by purification steps such as distillation or recrystallization to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-cyclobutylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 2-cyclobutylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyclobutylbenzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of different products. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid without the cyclobutyl group.
Ethyl 2-cyclobutylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
2-cyclobutylbenzoic acid: The parent acid of methyl 2-cyclobutylbenzoate.
Uniqueness: this compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its simpler analogs
Properties
IUPAC Name |
methyl 2-cyclobutylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNPFYICYGCALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690919-45-9 |
Source
|
Record name | methyl 2-cyclobutylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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